molecular formula C10H8N2O3 B3262550 Methyl 2-oxo-2-(1H-pyrrolo[3,2-C]pyridin-3-YL)acetate CAS No. 357263-50-4

Methyl 2-oxo-2-(1H-pyrrolo[3,2-C]pyridin-3-YL)acetate

Cat. No. B3262550
CAS RN: 357263-50-4
M. Wt: 204.18 g/mol
InChI Key: NHKIKDWKRSPZKT-UHFFFAOYSA-N
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Description

Methyl 2-oxo-2-(1H-pyrrolo[3,2-C]pyridin-3-YL)acetate belongs to the class of organic compounds known as biphenyls and derivatives. These are organic compounds containing two benzene rings linked together by a C-C bond .


Molecular Structure Analysis

  • Storage Temperature : Sealed in dry conditions at 2-8°C

Physical And Chemical Properties Analysis

  • FTIR Peaks : Notable peaks include C-H aromatic, C=O pyrone, C=O benzoic acid, C=C aromatic, CH3, C-O, and C-H aromatic

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Construction of Pyrazolo[4,3-c]pyridines

    Methyl (5-oxopyrazol-3-yl)acetate has been used in the synthesis of new pyrazolo[4,3-c]pyridin-3-ones and pyrazolo[4,3-c]pyridine-3,6-diones, involving the addition to methylthiocyanate C≡N bond in the presence of Ni(OAc)2 (Prezent et al., 2016).

  • Synthesis of Pyrrolo[3,2-c]pyridin-4(5H)-ones

    An efficient tandem intermolecular one-pot aldol condensation/aza-addition reaction of 2-methyl-3-carbamoylpyrroles and aldehydes has been developed to synthesize 2,3,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-ones (Zhang et al., 2017).

  • Synthesis of 3-(Pyridin-2-yl)indolizine Skeletons

    Direct oxidative cleavage of multiple Csp3-H bonds and a C-C bond in 2-(pyridin-2-yl)acetate derivatives has been achieved, leading to the synthesis of diverse 3-(pyridin-2-yl)indolizines (Wu et al., 2017).

  • Xanthine Oxidase Inhibitory Analysis

    The synthesis of 1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione (3,7-dideazaxanthine) and its derivatives has been accomplished for inhibitory analysis on xanthine oxidase (Schneller et al., 1978).

Synthesis of Bioactive Compounds

  • Synthesis of Annelated 2-Oxopiperazines

    Interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides led to the formation of previously undescribed methyl-1, 6-dioxo-8-((arylamino)carbonyl)-1, 3, 4, 6, 7, 8-hexahydro-2H-pyrido(1,2-a)pyrazine-9-carboxylates (Svetlana et al., 2015).

  • Synthesis of N-Substituted Piracetam Salts

    Methyl (2-oxo-1-pyrrolidinyl)acetate reacts with (aminomethyl)pyridines to form (2-oxo-1-pyrrolidinyl)(N-pyridinylmethyl)acetamide, leading to new salts of N-substituted piracetam with potential antibacterial and antifungal activity (Pernak & Drygas, 2000).

  • Antimicrobial Agent Synthesis

    Novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives have been synthesized and evaluated for their antimicrobial activities (Hublikar et al., 2019).

Safety and Hazards

  • Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), etc.

properties

IUPAC Name

methyl 2-oxo-2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)9(13)7-5-12-8-2-3-11-4-6(7)8/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKIKDWKRSPZKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CNC2=C1C=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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